molecular formula C13H19ClN2O2 B3047958 4-Amino-1-benzylpiperidine-4-carboxylic acid hydrochloride CAS No. 150435-80-6

4-Amino-1-benzylpiperidine-4-carboxylic acid hydrochloride

Cat. No.: B3047958
CAS No.: 150435-80-6
M. Wt: 270.75 g/mol
InChI Key: CAVZLOVNIHCTEG-UHFFFAOYSA-N
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Description

4-Amino-1-benzylpiperidine-4-carboxylic acid hydrochloride is a chemical compound with the molecular formula C13H18N2O2·HCl. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Scientific Research Applications

4-Amino-1-benzylpiperidine-4-carboxylic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-benzylpiperidine-4-carboxylic acid hydrochloride typically involves the reaction of 4-Amino-1-benzylpiperidine with a carboxylating agent under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield while minimizing the risk of contamination. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) further enhances the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-benzylpiperidine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Amino-1-benzylpiperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    4-Benzylpiperidine: A related compound with similar structural features but different functional groups.

    4-Amino-1-benzylpiperidine: Lacks the carboxylic acid group, leading to different chemical properties and reactivity.

    1-Benzylpiperidine-4-carboxylic acid: Similar structure but without the amino group.

Uniqueness

4-Amino-1-benzylpiperidine-4-carboxylic acid hydrochloride is unique due to the presence of both amino and carboxylic acid functional groups on the piperidine ring. This dual functionality allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry .

Properties

IUPAC Name

4-amino-1-benzylpiperidine-4-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2.ClH/c14-13(12(16)17)6-8-15(9-7-13)10-11-4-2-1-3-5-11;/h1-5H,6-10,14H2,(H,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAVZLOVNIHCTEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C(=O)O)N)CC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00474580
Record name 4-Amino-1-benzylpiperidine-4-carboxylic acid hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150435-80-6
Record name 4-Amino-1-benzylpiperidine-4-carboxylic acid hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-1-benzylpiperidine-4-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 4-amino-1-benzylpiperidine-4-carboxylic acid (5 g, 21 mmol) in methanol (90 ml) is cooled down to 0° C. and treated dropwise with thionyl chloride. The mixture is then brought to reflux for 5 hours and stirred at 20° C. overnight. The mixture is concentrated under reduced pressure, the residue is taken up in toluene and concentrated again to give 6.14 g of 4-amino-1-benzylpiperidine-4-carboxylic acid hydrochloride ax58 as a hygroscopic white solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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